Hydroxyacetildenafil, also known as Hydroxyacetildenafil, is an analog of sildenafil, a medication primarily used for the treatment of erectile dysfunction. It belongs to a class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. [, ] While sildenafil, vardenafil, and tadalafil are FDA-approved PDE5 inhibitors, hydroxyacetildenafil and other analogs are often found as adulterants in dietary supplements marketed for male enhancement, posing potential health risks due to their unknown safety profiles and potential for adverse effects. [, , ]
While the exact synthesis method for hydroxyacetildenafil has not been explicitly detailed in the provided papers, its identification in pre-mixed bulk powder suggests a synthetic origin. [] Analogs of PDE5 inhibitors, often synthesized to circumvent regulations, may involve modifications to the parent molecule's structure to alter its pharmacological properties or detection profile. [, , ]
Hydroxyacetildenafil's molecular structure is closely related to acetildenafil, another sildenafil analog. [] The key structural difference is the addition of a hydroxyl group to the acetildenafil molecule. This modification likely influences its pharmacological activity and physicochemical properties compared to the parent compound. [] Further research, including spectroscopic analysis and crystallography, is needed to fully elucidate its structure.
Although not explicitly stated in the papers, hydroxyacetildenafil, being a sildenafil analog, is highly likely to exert its effects by inhibiting phosphodiesterase type 5 (PDE5). [] PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and vasodilation. By inhibiting PDE5, hydroxyacetildenafil is expected to increase cGMP levels, promoting blood flow and potentially leading to the physiological response associated with erectile dysfunction treatment.
The primary "application" of hydroxyacetildenafil appears to be its illicit incorporation in dietary supplements marketed for male enhancement, often alongside other PDE5 inhibitors and analogs. [, , , ] This underscores the need for robust analytical techniques to detect and quantify these compounds in such products to protect public health. [, ] Importantly, due to its unknown safety profile and lack of regulatory approval, hydroxyacetildenafil does not have legitimate medical applications.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: